![molecular formula C21H22N2O3 B4885392 2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol
Descripción general
Descripción
2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBN or 2-(4-pyrimidinyl)-2-propanol benzyl ether. PBN is a derivative of pyrimidine and has a molecular formula of C19H20N2O3.
Aplicaciones Científicas De Investigación
PBN has various scientific research applications. One of the most prominent applications is its use as a spin trap for detecting free radicals in biological systems. PBN can trap free radicals and form stable adducts, which can be detected using various techniques such as electron spin resonance (ESR) spectroscopy. PBN has also been used in neuroprotection studies, where it has shown potential in protecting neurons from oxidative stress and other forms of damage. Additionally, PBN has been used in cancer research, where it has shown potential in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of PBN is not fully understood. However, it is believed that PBN acts as a scavenger for free radicals and other reactive oxygen species (ROS). PBN can trap free radicals and form stable adducts, which can prevent the free radicals from causing damage to biological systems. Additionally, PBN has been shown to activate various signaling pathways, which can result in the upregulation of antioxidant enzymes and other cytoprotective proteins.
Biochemical and Physiological Effects
PBN has various biochemical and physiological effects. In vitro studies have shown that PBN can protect cells from oxidative stress and other forms of damage. PBN has also been shown to inhibit the production of inflammatory cytokines and other mediators of inflammation. In vivo studies have shown that PBN can protect against various forms of damage, including ischemia-reperfusion injury, traumatic brain injury, and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBN has various advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. PBN is also relatively inexpensive compared to other spin traps. However, PBN has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, PBN can interfere with some assays, such as the measurement of lipid peroxidation.
Direcciones Futuras
There are various future directions for PBN research. One direction is the development of new derivatives of PBN that have improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential of PBN in treating various diseases, such as cancer and neurodegenerative diseases. Additionally, PBN can be used as a tool for investigating the role of free radicals and oxidative stress in various biological processes.
Propiedades
IUPAC Name |
2-[2,6-bis(phenylmethoxy)pyrimidin-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,24)18-13-19(25-14-16-9-5-3-6-10-16)23-20(22-18)26-15-17-11-7-4-8-12-17/h3-13,24H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCGHMNNKGOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=N1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



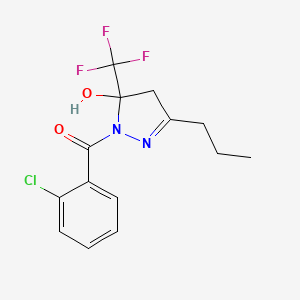
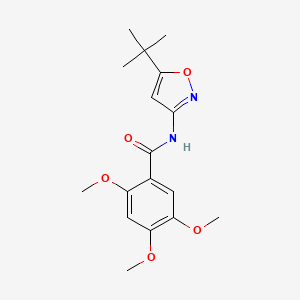
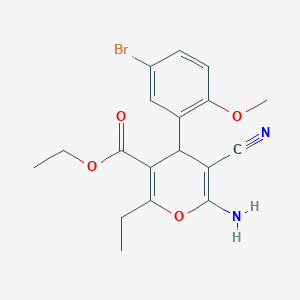
![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)
![potassium [3-(2,5-dichlorophenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B4885345.png)
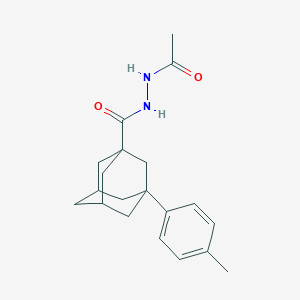
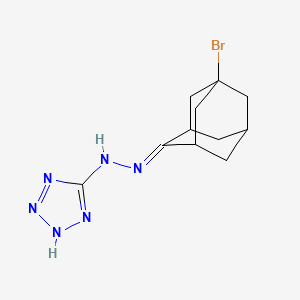
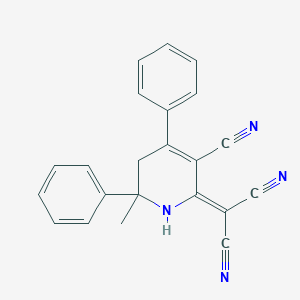
![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4885371.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)